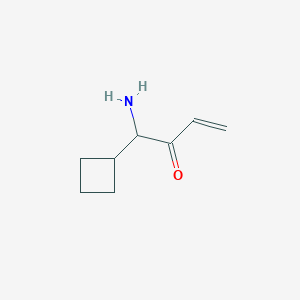

1-Amino-1-cyclobutylbut-3-en-2-one

Description

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-amino-1-cyclobutylbut-3-en-2-one |

InChI |

InChI=1S/C8H13NO/c1-2-7(10)8(9)6-4-3-5-6/h2,6,8H,1,3-5,9H2 |

InChI Key |

HCSODXMSIYLYSE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C(C1CCC1)N |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation via [2+2] Photocycloaddition of Oxazolones

One effective strategy involves the use of [2+2] photocycloaddition of suitably substituted oxazolones to build the cyclobutane core with amino acid functionality:

- Starting from 2-aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolones, irradiation with blue light (456 nm) in deoxygenated dichloromethane under argon atmosphere generates cyclobutane bis(oxazolones) intermediates.

- The reaction proceeds with multiple isomers, but the presence of a photosensitizer such as tris(bipyridine)ruthenium(II) chloride improves selectivity.

- Subsequent ring opening of the oxazolone ring with sodium methoxide in methanol affords stable styryl-cyclobutane bis(amino acids), which can be further manipulated to yield amino-substituted cyclobutenones.

This method offers a modular approach to incorporate amino groups and conjugated enone systems on the cyclobutane ring.

One-Pot Cyclization of Acyl Ketene Dithioacetals

A highly efficient one-pot synthesis route involves:

- Cyclization of acyl ketene dithioacetals under mild conditions to form 3-amino- or alkylthio-cyclobut-2-en-1-ones.

- This method allows direct formation of the cyclobutenone ring with an amino substituent at the 3-position, which can be adapted for 1-amino substitution by appropriate precursor design.

- The reaction proceeds via intramolecular cyclization, avoiding multi-step manipulations and providing good yields.

This strategy is notable for its operational simplicity and efficiency.

Coupling Reactions Using Carbodiimide-Mediated Amide Bond Formation

In patented processes related to cyclobutyl amino ketones:

- The compound of interest or its intermediates are prepared by coupling amino-substituted cyclobutyl derivatives with other fragments using ethyl[(3-dimethylamino)propyl]carbodiimide hydrochloride salt (EDCI-HCl) and 1-hydroxybenzotriazole hydrate (HOBt) as coupling agents.

- The reaction is typically conducted in ethyl acetate at low temperatures (0–5 °C) to control stereochemistry and yield.

- Workup involves aqueous acid-base extractions and crystallization to isolate the desired amino-cyclobutyl ketone derivatives in moderate to good yields (~26.6% in one example).

This method is valuable for late-stage functionalization and preparation of complex amino-cyclobutyl compounds.

General Amination of Cyclobutanones

Another approach involves:

- Starting from cyclobutanone derivatives, amination at the 1-position can be achieved via reductive amination or nucleophilic substitution using allylamine or other amine sources.

- For example, 1-allylcyclobutan-1-amine hydrochloride has been synthesized from cyclobutanone with moderate yields (~57%).

- Subsequent functionalization can introduce the enone moiety by oxidation or elimination reactions to afford the α,β-unsaturated ketone system.

This method is flexible but may require careful control of reaction conditions to avoid over-reduction or side reactions.

Comparative Data Table of Preparation Methods

Summary and Recommendations

- The [2+2] photocycloaddition of oxazolones is a sophisticated method that allows the simultaneous construction of the cyclobutane ring and amino acid functionalities, suitable for complex derivatives.

- The one-pot cyclization of acyl ketene dithioacetals offers a highly efficient and practical route to amino-cyclobutenones, ideal for scalable synthesis.

- Carbodiimide-mediated coupling is effective for assembling complex amino-substituted cyclobutyl ketones, especially in pharmaceutical intermediate synthesis.

- Direct amination of cyclobutanones provides a flexible approach but requires precise reaction control.

For the preparation of this compound specifically, adapting the one-pot cyclization or the photocycloaddition methods with suitable precursors is recommended to achieve optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-cyclobutylbut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Amino-1-cyclobutylbut-3-en-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclobutylbut-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-amino-1-cyclobutylbut-3-en-2-one, we compare it with structurally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Functional Group Diversity: this compound: Combines a strained cyclobutane with an enaminone system, enabling dual reactivity in nucleophilic additions (amine) and electrophilic conjugate additions (α,β-unsaturated ketone). (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one : The trifluoromethyl and ethoxy groups increase electron deficiency at the ketone, favoring reactions with nucleophiles (e.g., in fluorinated drug precursors). 1-(Aminomethyl)cyclobutanamine : Lacks ketone functionality but features two amine groups, making it a candidate for coordination chemistry or polymer crosslinking.

Reactivity and Stability: The cyclobutane ring in this compound introduces ring strain (~110 kJ/mol for cyclobutane), which may lower thermal stability compared to the trifluorobut-3-en-2-one analog . The trifluoromethyl group in significantly alters polarity and lipophilicity (logP ≈ 1.2 estimated), whereas the non-fluorinated enaminone in the target compound likely has lower hydrophobicity.

Synthetic Applications: Target Compound: Potential use in [2+2] photocycloadditions due to the enaminone’s conjugated system and cyclobutane’s strain-driven reactivity. Compound : Used in fluorinated bioactive molecule synthesis (e.g., agrochemicals) due to its enhanced electrophilicity . Compound : Employed in amine-catalyzed reactions or as a ligand in metal-organic frameworks (MOFs) .

Research Findings and Data Limitations

- Spectral Data: No experimental NMR or MS data for this compound are available in the reviewed evidence. By analogy, its IR spectrum would show peaks for N-H stretch (~3350 cm⁻¹) and ketone C=O (~1700 cm⁻¹).

- Toxicity: Limited safety data exist for the target compound. In contrast, 1-(aminomethyl)cyclobutanamine requires precautions for inhalation and skin contact due to its amine reactivity .

Biological Activity

1-Amino-1-cyclobutylbut-3-en-2-one is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclobutane ring and an amino group, which contribute to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 155.19 g/mol. Its structure includes a cyclobutane moiety linked to a butenone, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H13NO |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The amino group allows for hydrogen bonding, while the double bond in the butenone structure can engage in electrophilic reactions with nucleophiles present in biological systems. This interaction can modulate enzyme activity, receptor binding, and cellular signaling pathways.

Potential Targets

- Matrix Metalloproteinases (MMPs) : Studies have indicated that compounds similar to this compound may act as inhibitors of MMPs, particularly MMP-13, which is implicated in various diseases such as arthritis and cancer .

- Enzymatic Pathways : The compound may influence metabolic pathways by acting on enzymes involved in inflammation and tissue remodeling.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study Example

A study evaluating the effects of this compound on breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against breast cancer .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Experimental models of arthritis demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines, indicating its potential use in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Cyclobutane derivative | Anticancer, anti-inflammatory |

| 2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol | Bicyclic amine | MMP inhibition |

| (5-Amino-benzotriazol-1-yl)-acetic acid methyl ester | Benzotriazole derivative | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.